Propentofylline

Catalog No.
S540382
CAS No.
55242-55-2
M.F
C15H22N4O3
M. Wt
306.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propentofylline

CAS Number

55242-55-2

Product Name

Propentofylline

IUPAC Name

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3

InChI Key

RBQOQRRFDPXAGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(5'-oxohexyl)-3-methyl-7-propylxanthine, HWA 285, HWA-285, propentofylline

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C

The exact mass of the compound Propentofylline is 306.1692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Propentofylline is an atypical methylxanthine derivative characterized by a highly specific dual mechanism of action: non-selective phosphodiesterase (PDE) inhibition and targeted adenosine reuptake inhibition[1]. Unlike classic xanthines that primarily act as peripheral vasodilators or bronchodilators, propentofylline is specifically synthesized for high central nervous system (CNS) penetrance and neuroglial modulation [2]. For procurement in preclinical research, it serves as a critical baseline compound for investigating neuroinflammation, ischemic neuroprotection, and microglial activation, offering a distinct and quantifiable pharmacological profile compared to conventional rheological agents [3].

Substituting propentofylline with structurally related methylxanthines like pentoxifylline or theophylline fundamentally alters experimental outcomes and invalidates neuropharmacological assay data [1]. While theophylline acts as an adenosine receptor antagonist, propentofylline inhibits the equilibrative nucleoside transporter 1 (ENT1), thereby elevating extracellular adenosine and agonizing neuroprotective pathways [2]. Furthermore, compared to pentoxifylline, propentofylline exhibits significantly higher lipophilicity, enabling greater blood-brain barrier (BBB) crossing [3]. Using pentoxifylline in CNS-targeted assays results in sub-optimal brain tissue concentrations and weaker PDE inhibition, compromising reproducibility in neuroinflammatory and ischemic stroke models [1].

Targeted Inhibition of Adenosine Reuptake via ENT1 Transporters

Propentofylline actively increases extracellular adenosine by blocking reuptake, a mechanism entirely distinct from classic xanthines like theophylline, which antagonize adenosine receptors [1]. In cultured cell lines, propentofylline inhibits es transporters (ENT1) with an IC50 of 9 µM, and ei transporters with an IC50 of ~166-170 µM[1].

Evidence DimensionAdenosine transport inhibition (IC50)
Target Compound DataIC50 = 9 µM (es transporters)
Comparator Or BaselineTheophylline: Functions as an adenosine receptor antagonist (opposite mechanism)
Quantified DifferencePropentofylline elevates local adenosine via 9 µM IC50 reuptake inhibition, whereas theophylline blocks the receptor.
Conditions[3H]adenosine uptake assay in L1210/B23.1 cells.

Essential for researchers needing to elevate local adenosine levels without introducing exogenous adenosine, a capability completely absent in standard xanthine substitutes.

Higher PDE II and PDE IV Inhibitory Potency vs. Pentoxifylline

In comparative profiling of methylxanthines, propentofylline demonstrates significantly stronger inhibition of cyclic nucleotide phosphodiesterases than its closest analog, pentoxifylline [1]. Specifically, propentofylline inhibits cGMP-stimulated PDE II with an IC50 of 20 µM, whereas pentoxifylline and other derivatives only achieve modest inhibition in the 100 µM range [1]. Furthermore, propentofylline exhibits marked selectivity toward rolipram-sensitive PDE IV [1].

Evidence DimensioncGMP-stimulated PDE II Inhibition (IC50)
Target Compound DataIC50 = 20 µM
Comparator Or BaselinePentoxifylline: IC50 ≈ 100 µM (10^-4 M range)
Quantified DifferencePropentofylline is approximately 5-fold more potent at inhibiting PDE II compared to pentoxifylline.
ConditionsHPLC-resolved PDE isoforms from rat heart cytosol.

Buyers designing assays requiring robust intracellular cAMP/cGMP elevation will achieve target inhibition at significantly lower concentrations using propentofylline.

Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The physicochemical properties of propentofylline are highly suited for central nervous system applications, directly impacting formulation and precursor suitability. It possesses a logP of approximately 2.14, granting it higher lipophilicity compared to standard peripheral rheological agents [1]. This elevated lipophilicity directly correlates with greater lipid bilayer permeability, allowing therapeutic concentrations to efficiently cross the blood-brain barrier without requiring complex liposomal formulations [2].

Evidence DimensionOctanol/water partition coefficient (logP)
Target Compound DatalogP ≈ 2.14
Comparator Or BaselineStandard peripheral methylxanthines: Lower lipophilicity and restricted CNS accumulation
Quantified DifferenceThe elevated logP of 2.14 ensures rapid CNS partitioning, contrasting with the primarily intravascular action of standard vasodilatory xanthines.
ConditionsPhysicochemical profiling for pharmacokinetic distribution.

For neuropharmacological drug development, selecting a highly lipophilic precursor ensures that the active agent actually reaches the CNS, preventing false-negative results in in vivo brain models.

Aqueous Solubility and Stock Solution Stability for Assay Formulation

Propentofylline demonstrates a reliable solubility profile essential for reproducible in vitro and in vivo dosing, minimizing handling complications. It achieves an aqueous solubility of 12.4 mg/mL and is readily soluble in standard organic solvents such as DMSO, allowing for stable, highly concentrated stock solutions. When stored appropriately (-80°C), these stock solutions maintain integrity for up to 6 months, ensuring that longitudinal studies do not suffer from degradation-induced assay artifacts common to less stable experimental compounds.

Evidence DimensionSolubility and stock stability
Target Compound Data12.4 mg/mL (H2O); stable for 6 months at -80°C in solvent
Comparator Or BaselineUnstable experimental analogs: Rapid degradation or precipitation upon freeze-thaw cycles
Quantified DifferenceGuaranteed solubility up to 12.4 mg/mL in water with a 6-month solvent stability window ensures consistent dosing across multi-month preclinical trials.
ConditionsStandard laboratory temperature (25°C) dissolution and -80°C solvent storage.

Predictable solubility and long-term stock stability prevent dosing errors and reduce the need for constant batch re-validation in high-throughput screening.

In Vivo Models of Neuroinflammation and Glial Activation

Where a buyer requires a highly CNS-penetrant compound to suppress microglial and astrocytic activation, propentofylline is the right choice. Its enhanced lipophilicity (logP ~2.14) and dual ENT1/PDE mechanism ensure robust target engagement in the brain parenchyma, outperforming peripheral agents like pentoxifylline [1].

Preclinical Ischemic Stroke and Neuroprotection Assays

For hypoxia-ischemia models requiring the elevation of extracellular adenosine without introducing exogenous nucleosides, propentofylline serves as a reliable positive control. Its targeted reuptake inhibition (IC50 = 9 µM) limits neuronal damage more effectively than receptor-antagonizing xanthines [2].

Phosphodiesterase Isoform Profiling Workflows

In biochemical screening assays requiring a reference inhibitor for PDE II and PDE IV, propentofylline provides a stronger baseline suppression of cAMP/cGMP degradation (IC50 = 20 µM) than pentoxifylline. Its guaranteed aqueous solubility (12.4 mg/mL) ensures consistent assay concentrations without precipitation artifacts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

306.16919058 Da

Monoisotopic Mass

306.16919058 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

69.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RTA398U4H

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (44.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (44.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (38.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in alzheimer's disease.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BC - Xanthine derivatives
N06BC02 - Propentofylline

Mechanism of Action

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

55242-55-2

Wikipedia

Propentofylline

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Propentofylline reduces mechanical allodynia and induces mitogen-activated protein kinase phosphatase-1: An experimental study in a rat model of acute incisional pain

Yuanyuan Yang, Yisa Shi, Juan Jia, Shenghong Wang, Hong Chang, Mingguo Li, Xu Jin, Jing Wang
PMID: 31402773   DOI: 10.1080/01616412.2019.1642437

Abstract

: Acute postoperative pain can lead to long hospital stays, dysfunction, and even chronic pain. Mitogen-activated protein kinases (MAPKs) are important in pain signaling. The activity of MAPKs are negatively regulated by dual specificity phosphatases such as mitogen- activated protein kinase phosphatase-1 (MKP-1), which specifically dephosphorylates MAPK p38. Since, propentofylline (PPF) can reduce pain by inhibiting MAPKs, we hypothesized that PPF relieves acute pain by inducing MKP-1 levels.
: Investigating the anti-nociception effect of an intrathecal injection of PPF in a rat model of acute incisional pain and the role of MKP-1 and phospho-p38 in the mechanism by which PPF ameliorates acute pain.
: We assessed the mechanical withdrawal threshold (MWT) response before and after incisional pain surgery between a control group and a group receiving PPF, and also assessed the effect of pre-treatment with Ro 31-8220, an MKP-1 inhibitor, on PPF effects. Following the MWT, lumbar spinal cord samples were also analyzed by western blot analysis to determine MKP-1 and p-p38 levels.
: Following surgery, the MWT response was decreased over 5 h-3 d accompanied by decreased expression of MKP-1 and increased p-p38 levels. An intrathecal injection of PPF increased the MWT response and increased spinal cord MKP-1 expression, but decreased p-p38 levels. Pre-treatment of rats with Ro31-8220 partly reversed the analgesic effect of PPF and its effect on MKP-1/p-p38 levels.
: This study suggests that an increase in MKP-1 levels and a corresponding decrease in p-p38 levels may be the mechanism by which PPF ameliorates acute pain.


Risperidone Combination Therapy With Propentofylline for Treatment of Irritability in Autism Spectrum Disorders: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Helen Behmanesh, Hossein Sanjari Moghaddam, Mohammad-Reza Mohammadi, Shahin Akhondzadeh
PMID: 31725473   DOI: 10.1097/WNF.0000000000000368

Abstract

Propentofylline is a xanthine phosphodiesterase inhibitor and adenosine reuptake blocker with neuroprotective effects linked to anti-inflammatory and antiexcitatory properties. This is a double-blind, placebo-controlled trial investigating the potential beneficial effects of propentofylline, as an adjunctive treatment with risperidone, on the severity and behavioral abnormalities of autism spectrum disorder (ASD).
A total of 48 children with ASD were randomly allocated into 2 groups of risperidone (initiating at 0.5 mg/d) plus propentofylline (initiating at 300 mg/d) and risperidone plus placebo. The Aberrant Behavior Checklist-Community (ABC-C) and Childhood Autism Rating Scale (CARS) were used for the evaluation of ASD severity and behavioral disruptions at baseline, week 4, and week 10. Primary outcome measure of the study was ABC-C irritability subscale score, whereas CARS score along with other 4 subscales of ABC-C (lethargy/social withdrawal, stereotypic behavior, hyperactivity/noncompliance, and inappropriate speech subscales) were considered as secondary outcome measures.
Results from the general linear model repeated measures analysis demonstrated significant time-treatment interaction on irritability subscale (F1.55 = 3.45; P = 0.048) and CARS (F1.41 = 4.08; P = 0.034) scores. Compared with the placebo group, children receiving propentofylline showed greater improvements in the CARS score (P = 0.037) from baseline to the study endpoint. Our results found no significant time-treatment effect on other subscales of ABC-C. Two trial groups were comparable based on the frequency of adverse effects.
Our findings demonstrated that adjunctive treatment with propentofylline is effective in alleviating disease severity and improving irritability in ASD patients. However, larger studies with longer durations are required to confirm these results.


Role of spinal glial cells in excitability of wide dynamic range neurons and the development of neuropathic pain with the L5 spinal nerve transection in the rats: Behavioral and electrophysiological study

Laleh Rezaee, Homa Manaheji, Abbas Haghparast
PMID: 31271834   DOI: 10.1016/j.physbeh.2019.112597

Abstract

The activation of glial cells affects the neuronal excitability in the spinal cord. Therefore, in this study, we tried to find out the modulatory role of spinal glial cells in the excitability of wide dynamic range (WDR) neurons, induction of the long-term potentiation (LTP) and development of neuropathic pain by L5 spinal nerve transection model in the rats. Forty-eight adult male Wistar rats were used to measure the paw withdrawal threshold to mechanical stimuli and also, to carry out the spinal extracellular single unit recording experiments. In these experiments, spinal nerve ligation (SNL) and a daily injection of propentofylline (1 mg/kg, ip) as a glial cell inhibitor agent, 1 h following nerve ligation during 7-day post-SNL period, were performed. Our findings showed that the mechanical allodynia, and synaptically-evoked firing were caused LTP in the Aδ-fiber, C-fiber and lesser in the Aβ-fiber after high frequency stimulation. Daily injection of propentofylline considerably decreased LTP induction in the Aδ- and C-fibers (P < .001). It was concluded that glial cell activation mediates LTP induction in the spinal cord following peripheral nerve injury. It seems that pain modulatory role of glial cells is partly parallel to changes in neural excitability of the WDR neurons in the dorsal horn of spinal cord.


Ibudilast produces anti-allodynic effects at the persistent phase of peripheral or central neuropathic pain in rats: Different inhibitory mechanism on spinal microglia from minocycline and propentofylline

Masahide Fujita, Ryuta Tamano, Sosuke Yoneda, Shigeki Omachi, Erika Yogo, Masatomo Rokushima, Shunji Shinohara, Gaku Sakaguchi, Minoru Hasegawa, Toshiyuki Asaki
PMID: 29886243   DOI: 10.1016/j.ejphar.2018.06.009

Abstract

Microglia exhibit various activation phenotypes in the spinal cord after peripheral nerve injury, and promote neuropathic pain. Ibudilast is a phosphodiesterase inhibitor with anti-inflammatory activity, but its effect on activated microglia in chronic neuropathic pain is poorly understood. We investigated whether ibudilast was effective on established allodynia associated with activated microglial phenotypes in two rat models of peripheral and central neuropathic pain. A single intrathecal injection of ibudilast (25 μg) inhibited established allodynia on days 7-21 after sciatic nerve injury in rats. Repeated injections of ibudilast (25 μg/day) reduced the numbers of phosphorylated p38-positive cells without changing hypertrophic microglia, whereas minocycline (100 μg/day) decreased the numbers of hypertrophic microglia associated with phosphorylated p38 levels in the spinal cord. Gene analysis revealed that minocycline, but not ibudilast, increased the expression of anti-inflammatory cytokine genes Il10 and Tgfβ1 in the spinal cord. Propentofylline (100 μg/day) was less effective on microglial phenotypes and established allodynia. Ibudilast inhibited persistent allodynia after the recovery of motor deficits in experimental autoimmune encephalomyelitis rats. Therefore, ibudilast might be effective for chronic neuropathic pain after peripheral and central nerve damage. Ibudilast mediated these effects on activated microglia using a different mechanism compared with minocycline and propentofylline.


Propentofylline decreases hypothalamic astrogliosis induced by hypercaloric diet in the rat

Eduardo Fernandes Bondan, Carolina Cardoso Vieira, Maria de Fátima Monteiro Martins, Thiago Berti Kirsten, Maria Martha Bernardi
PMID: 29742238   DOI: 10.1590/0004-282x20180019

Abstract

Obesity is associated with a chronic and low-grade inflammatory response in the hypothalamus, where astrogliosis occurs with the upregulation of the astrocyte structural protein GFAP. As propentofylline (PPF) has inhibitory effects on astrocyte and microglial activation during inflammation, this study aimed to investigate if this xanthine derivative could decrease the astrocyte reaction induced by a hypercaloric diet (HD). Male Wistar rats were divided into four groups: NDS - rats receiving a normocaloric diet (ND) and daily saline solution; NDP - rats receiving ND and daily PPF (12.5 mg/kg/day, intraperitoneal route); HDS - rats receiving HD and saline solution, HDP - rats receiving HD and PPF. On the 21st day, rats were anesthetized, and perfused, and brains were collected for GFAP immunohistochemical study in the hypothalamus. Results showed that HD induced increased weight gain and hypothalamic astrogliosis. Propentofylline decreased the expression of GFAP in the HDP group, although it did not affect the weight gain induced by this diet.


Propentofylline, phosphodiesterase and adenosine reuptake inhibitor modulates lymphocyte subsets and lymphocyte activity after in-vivo administration in non-immunized and SRBC-immunized mice

Marianna Szczypka, Magdalena Lis, Agnieszka Suszko-Pawłowska, Aleksandra Pawlak, Angelika Sysak, Bożena Obmińska-Mrukowicz
PMID: 28620954   DOI: 10.1111/jphp.12760

Abstract

The aim of the study was to investigate immunomodulatory effect of in-vivo administered propentofylline on the subsets and activity of murine lymphocytes.
Propentofylline (3 mg/kg) was administered orally to 8-week-old Balb/c mice, once or six times at 12-h intervals. The lymphocyte subsets, regulatory T cells, IL-5 and TNF levels were determined 12 h and 24 h after a single dose or after the sixth dose of the drug in non-immunized mice. Humoral immune response in sheep red blood cells (SRBC)-immunized mice was determined 4, 7 and 14 days after immunization.
Propentofylline inhibited thymocyte maturation (increase in CD4
CD8
thymocyte subset and decrease in the percentage of CD4
CD8
thymocytes) and modulated the lymphocyte subsets in spleen and mesenteric lymph nodes. An increase in the absolute count and percentage of splenic regulatory T cells (CD4
CD25
Foxp3
cells) was noticed 24 h after single administration of the drug. Propentofylline lowered serum level of IL-5 and did not affect TNF concentration. Only a weak inhibitory effect on anti-SRBC humoral immune response was observed.
Propentofylline administration induced inhibition of thymocyte maturation and an increase in Treg subset that might be beneficial for an inhibition of immune response.


The NOD2 signaling in peripheral macrophages contributes to neuropathic pain development

Flávia V Santa-Cecília, David W Ferreira, Rafaela M Guimaraes, Nerry T Cecilio, Miriam M Fonseca, Alexandre H Lopes, Marcela Davoli-Ferreira, Ricardo Kusuda, Guilherme R Souza, Ueli Nachbur, José C Alves-Filho, Mauro M Teixeira, Dario S Zamboni, Fernando Q Cunha, Thiago M Cunha
PMID: 30169421   DOI: 10.1097/j.pain.0000000000001383

Abstract

Neuropathic pain is one of the most important types of chronic pain. It is caused by neuronal damage. Clinical and experimental studies suggest a critical role for neuroimmune interactions in the development of neuropathic pain. In this article, we have shown that the cytoplasmic receptor Nod-like receptor-2, NOD2, and its adaptor-signaling molecule RIPK2 participate in the development of neuropathic pain after peripheral nerve injury (spared nerve injury model). The activation of NOD2 signaling in peripheral macrophage mediates the development of neuropathic pain through the production of pronociceptive cytokines (tumor necrosis factor and IL-1β). This study found that peripheral nerve injury promoted a systemic increase in the NOD2 ligand. These results highlight a previously undetermined role for NOD2 signaling in the development of neuropathic pain, suggesting a new potential target for preventing neuropathic pain.


Role of the spinal TrkB-NMDA receptor link in the BDNF-induced long-lasting mechanical hyperalgesia in the rat: A behavioural study

J L Marcos, D Galleguillos, T Pelissier, A Hernández, L Velásquez, L Villanueva, L Constandil
PMID: 28670835   DOI: 10.1002/ejp.1075

Abstract

Intrathecal/intracisternal BDNF in rodents produces long-lasting hyperalgesia/allodynia, which implies BDNF plays a role in the establishment and maintenance of central sensitization. Both self-regeneration of endogenous BDNF and neuroplastic modifications of spinal NMDA receptors downstream TrkB signalling could be involved in such enduring hyperalgesia. We investigated to what extent BDNF by itself could participate in the generation and maintenance of mechanical hyperalgesia using pharmacological tools.
We studied sensitivity of mechanical hyperalgesia induced by a single intrathecal (i.t.) injection of BDNF (3 ng/10 μL i.t.) administered at time zero, for: (1) chronic NMDA receptor inhibition with subcutaneously implanted 7-day delivery osmotic pumps loaded with ketamine; (2) TrkB receptor inhibition with intraperitoneal (i.p.) cyclotraxine-B; and (3) chronic glial inhibition with repeated propentofylline i.t. injections. Nociceptive threshold to paw pressure, tested on days -3, 0, 3, 7, 10 and 14, was used as the index of central sensitization. Locomotor patterns and food and water consumption were assessed with LABORAS.
Chronic ketamine prevented the mechanical hyperalgesia induced by BDNF, without affecting locomotion and food and water consumption. After pump depletion, a late hyperalgesic response to paw pressure stimulation emerged, which can be lastingly antagonized by cyclotraxine-B. Chronic propentofylline treatment irreversibly suppressed BDNF-induced hyperalgesia.
Activation of NMDA receptors downstream to TrkB signalling is essential for behavioural expression of the mechanical hyperalgesia induced by intrathecal BDNF. However, maintenance of the hyperalgesia depends mainly from self-regenerating glial BDNF rather than from a NMDA receptor-dependent form of neuroplasticity.
Intrathecal BDNF induces long-lasting central sensitization via a glial-likely BDNF self-regenerating mechanism, whose behavioural expression depends on downstream activation of NMDA receptors. This knowledge suggests that TrkB antagonists could represent an interesting lead for the development of novel therapeutic strategies for some chronic pain conditions.


Propentofylline Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway

Márcia M T Moraes, Marcella C Galvão, Danilo Cabral, Cideli P Coelho, Nicolle Queiroz-Hazarbassanov, Maria F M Martins, Eduardo F Bondan, Maria M Bernardi, Thiago Berti Kirsten
PMID: 28056040   DOI: 10.1371/journal.pone.0169446

Abstract

Recent studies have demonstrated the intimate relationship between depression and immune disturbances. Aware of the efficacy limits of existing antidepressant drugs and the potential anti-inflammatory properties of propentofylline, we sought to evaluate the use of propentofylline as a depression treatment. We used a rat model of depression induced by repetitive lipopolysaccharide (LPS) administrations. We have studied sickness behavior, by assessing daily body weight, open field behavior, and TNF-α plasmatic levels. Anxiety-like behavior (light-dark test), depressive-like behavior (forced swim test), plasmatic levels of the brain-derived neurotrophic factor (BDNF, depression biomarker), and central glial fibrillary acidic protein (GFAP) expression (an astrocyte biomarker) were also evaluated. LPS induced body weight loss, open field behavior impairments (decreased locomotion and rearing, and increased immobility), and increased TNF-α levels in rats, compared with control group. Thus, LPS induced sickness behavior. LPS also increased the immobility and reduced climbing in the forced swim test, when compared with the control group, i.e., LPS induced depressive-like behavior in rats. Propentofylline prevented sickness behavior after four days of consecutive treatment, as well as prevented the depressive-like behavior after five days of consecutive treatments. Propentofylline also prevented the increase in GFAP expression induced by LPS. Neither LPS nor propentofylline has influenced the anxiety and BDNF levels of rats. In conclusion, repetitive LPS administrations induced sickness behavior and depressive-like behavior in rats. Propentofylline prevented both sickness behavior and depressive-like behavior via neuroinflammatory pathway. The present findings may contribute to a better understanding and treatment of depression and associated diseases.


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